molecular formula C23H17FN4O6S B2482166 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide CAS No. 886908-73-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2482166
CAS RN: 886908-73-2
M. Wt: 496.47
InChI Key: ANVDQUAWFBNXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While specific synthesis details for this compound are not readily available, similar compounds have been synthesized through strategies such as palladium-catalyzed reactions, condensation processes, and cyclization reactions under specific conditions (Gabriele et al., 2006). These methods underscore the creativity and precision required in organic synthesis to achieve the desired molecular architecture.

Molecular Structure Analysis

The structural analysis of such compounds typically involves techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. These analyses provide insights into the molecular conformation, electronic structure, and bonding patterns, essential for understanding the compound's reactivity and properties. For example, the study of closely related benzamides revealed insights into their molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).

Scientific Research Applications

Theoretical and Computational Analysis

A theoretical investigation into antimalarial sulfonamides, including compounds with structural similarities to the specified chemical, utilized computational calculations and molecular docking studies. These studies demonstrated that certain sulfonamides exhibit notable antimalarial activity, supported by IC50 values below 30µM, showcasing their potential against Plasmodium species. Theoretical calculations highlighted the importance of electron transfer tendencies in these compounds, suggesting their utility in drug discovery for diseases like COVID-19 due to their interaction with key viral proteins (Fahim & Ismael, 2021).

Antimicrobial and Anticancer Properties

Research into novel sulfonamides has shown a broad spectrum of biodynamic properties, including antimicrobial and anticancer activities. Fluorobenzenes and benzothiazoles, components of these compounds, have been synthesized and evaluated, revealing potential as potent biodynamic agents. This indicates a promising avenue for developing new therapeutic agents targeting a variety of bacterial and cancer cell lines (Jagtap et al., 2010).

Electrophysiological and Antiarrhythmic Activities

Investigations into N-substituted imidazolylbenzamides and benzene-sulfonamides have uncovered their potential in cardiac electrophysiological modulation. These compounds have shown potency comparable to existing selective class III antiarrhythmic agents, suggesting their viability as therapeutic options for reentrant arrhythmias and enhancing our understanding of cardiac arrhythmia management (Morgan et al., 1990).

Synthetic Approaches and Molecular Design

Synthetic methodologies for benzoxazoles and sulfonamides, focusing on aqueous media, have been developed, indicating efficient routes for producing these compounds. These methods offer insights into greener, more sustainable chemical syntheses, potentially lowering the environmental impact of pharmaceutical production (Zali-Boeini et al., 2015).

Antitubercular and Antimicrobial Screening

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular properties. Molecular docking studies against Mycobacterium tuberculosis enzymes reveal the potential of these compounds as antitubercular agents, highlighting the critical role of structural design in enhancing therapeutic efficacy (Shingare et al., 2022).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O6S/c24-16-4-8-18(9-5-16)35(30,31)28-17-6-1-14(2-7-17)21(29)25-23-27-26-22(34-23)15-3-10-19-20(13-15)33-12-11-32-19/h1-10,13,28H,11-12H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDQUAWFBNXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.